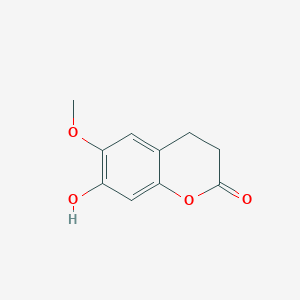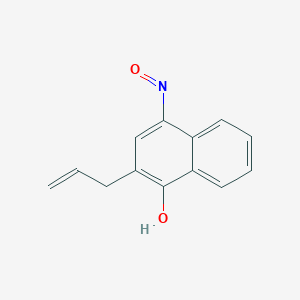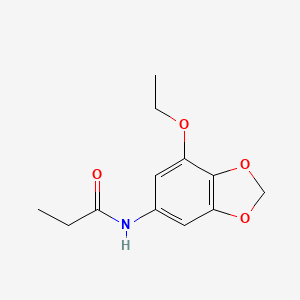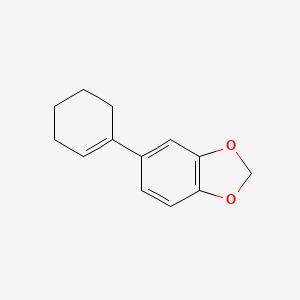![molecular formula C22H30O2S2 B14349101 1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene CAS No. 90301-86-3](/img/structure/B14349101.png)
1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is an organic compound with the molecular formula C22H30S2 It is characterized by the presence of two benzene rings connected by an octane chain with sulfinylmethylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene typically involves the reaction of benzyl mercaptan with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atoms of the dibromooctane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives on the benzene rings.
Wissenschaftliche Forschungsanwendungen
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene involves its interaction with specific molecular targets. The sulfinyl groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The benzene rings may also participate in π-π interactions with aromatic amino acids, influencing protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Octane-1,8-diylbis(sulfanediylmethylene)]dibenzene: Similar structure but with sulfide groups instead of sulfinyl groups.
1,1’-[Octane-1,8-diylbis(sulfonylmethylene)]dibenzene: Similar structure but with sulfone groups instead of sulfinyl groups.
Uniqueness
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is unique due to the presence of sulfinyl groups, which provide distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs. The sulfinyl groups offer a balance between the reactivity of sulfides and the stability of sulfones, making this compound versatile for various applications.
Eigenschaften
CAS-Nummer |
90301-86-3 |
|---|---|
Molekularformel |
C22H30O2S2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
8-benzylsulfinyloctylsulfinylmethylbenzene |
InChI |
InChI=1S/C22H30O2S2/c23-25(19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-26(24)20-22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 |
InChI-Schlüssel |
WZROSPDINYYLBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)CCCCCCCCS(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


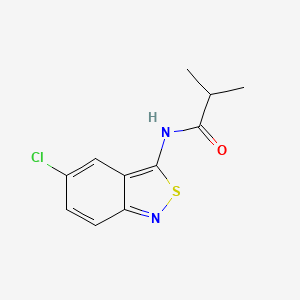
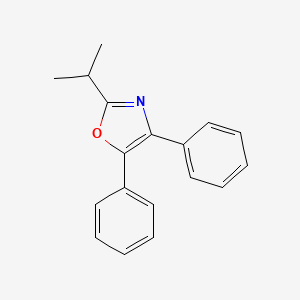
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
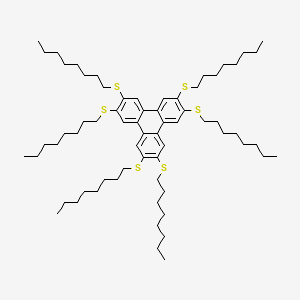

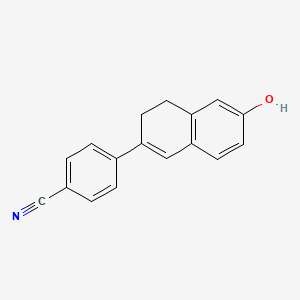
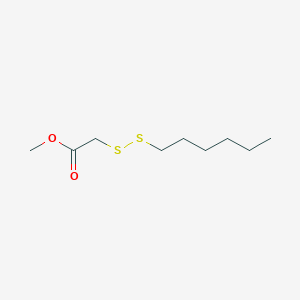
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
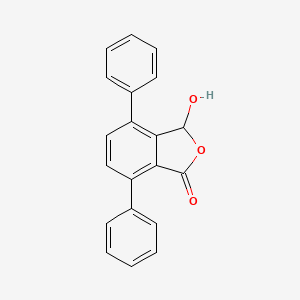
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
